CID 16213778

Description

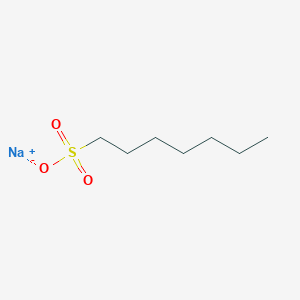

Contextualization within Alkylsulfonate Chemistry

Sodium 1-heptanesulfonate belongs to the family of alkylsulfonates, which are a class of organic compounds characterized by an alkyl group bonded to a sulfonate group. taylorandfrancis.com Alkylsulfonates are known for their surfactant properties, meaning they can lower the surface tension between two liquids or between a liquid and a solid. taylorandfrancis.com This characteristic is due to their amphiphilic nature, possessing both a hydrophobic alkyl chain and a hydrophilic sulfonate head group. chemicalbook.com

The length of the alkyl chain in an alkylsulfonate influences its properties. The seven-carbon chain of sodium 1-heptanesulfonate provides a moderate level of hydrophobicity, which is crucial for its applications in chromatography. In general, linear alkylsulfonates are preferred in many applications due to their biodegradability compared to their branched counterparts. taylorandfrancis.com

Overview of Primary Academic Research Applications

The primary application of sodium 1-heptanesulfonate in academic research is as an ion-pairing agent in High-Performance Liquid Chromatography (HPLC). ontosight.aichemicalbook.commpbio.com It is also utilized in other analytical techniques and has found applications in synthetic organic chemistry. chemicalbook.comresearchgate.net Its role as a surfactant is also leveraged in various biochemical and cell biology research areas. sigmaaldrich.comfishersci.fi

Structure

2D Structure

3D Structure of Parent

Propriétés

Numéro CAS |

22767-50-6 |

|---|---|

Formule moléculaire |

C7H16NaO3S |

Poids moléculaire |

203.26 g/mol |

Nom IUPAC |

sodium heptane-1-sulfonate |

InChI |

InChI=1S/C7H16O3S.Na/c1-2-3-4-5-6-7-11(8,9)10;/h2-7H2,1H3,(H,8,9,10); |

Clé InChI |

GVBFBKODLPVQOA-UHFFFAOYSA-N |

SMILES isomérique |

CCCCCCCS(=O)(=O)[O-].[Na+] |

SMILES canonique |

CCCCCCCS(=O)(=O)O.[Na] |

Autres numéros CAS |

22767-50-6 |

Description physique |

Solid; [Sigma-Aldrich MSDS] |

Pictogrammes |

Irritant |

Synonymes |

Sodium Heptylsulfonate; Sodium n-Heptylsulfonate; Heptylsulfonic Acid Sodium Salt_x000B_Sodium 1-Heptanesulfonate; |

Origine du produit |

United States |

Synthetic Pathways and Derivatization Strategies

Established Synthesis Methodologies for Sodium 1-Heptanesulfonate

The traditional and most common method for synthesizing sodium 1-heptanesulfonate involves a two-step process: the sulfonation of heptane (B126788) followed by neutralization. ontosight.aismolecule.com

The synthesis begins with the reaction of heptane with chlorosulfonic acid. ontosight.ai In this step, the heptane molecule is sulfonated, leading to the formation of 1-heptanesulfonic acid. The reaction is typically followed by a neutralization step.

The 1-heptanesulfonic acid intermediate is subsequently neutralized with a sodium base, such as sodium hydroxide, to yield the final product, sodium 1-heptanesulfonate. ontosight.aismolecule.com This acid-base reaction results in the formation of the sodium salt and water.

Reaction Scheme:

CH₃(CH₂)₅CH₃ + ClSO₃H → CH₃(CH₂)₆SO₃H + HCl

Step 1: Sulfonation of Heptane

Step 2: Neutralization

This established method is a reliable route for the production of sodium 1-heptanesulfonate.

Emerging Synthetic Applications as a Catalyst in Organic Synthesis

Beyond its synthesis, sodium 1-heptanesulfonate is gaining attention for its role as a catalyst in various organic reactions. Its application in this area aligns with the principles of green chemistry by promoting more environmentally friendly synthetic routes.

Research has demonstrated the effectiveness of sodium 1-heptanesulfonate as a catalyst in the synthesis of heterocyclic compounds, which are important structural motifs in many biologically active molecules and pharmaceuticals. researchgate.netsigmaaldrich.com

One notable application is the synthesis of 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles. sigmaaldrich.comresearchgate.net In this reaction, sodium 1-heptanesulfonate (used in a 10 mol% quantity) catalyzes the condensation reaction between o-phenylenediamine (B120857) and various substituted aromatic aldehydes. researchgate.netresearchgate.net The reaction proceeds efficiently at room temperature in a mixture of acetonitrile (B52724) and water, producing the desired benzimidazole (B57391) derivatives in good yields, typically ranging from 82% to 90%. researchgate.netresearchgate.net

Interactive Data Table: Catalytic Synthesis of Benzimidazoles

| Reactants | Catalyst | Solvent | Temperature | Yield (%) | Reference |

| o-phenylenediamine, aromatic aldehydes | Sodium 1-heptanesulfonate (10 mol%) | acetonitrile:water (8:2) | Room Temperature | 82-90 | researchgate.net |

This catalytic system offers a convenient and eco-friendly method for the synthesis of these important heterocyclic compounds. researchgate.net

The use of sodium 1-heptanesulfonate as a catalyst aligns with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oatext.com Catalysis is a cornerstone of green chemistry as it allows for reactions to occur with higher efficiency and selectivity, often under milder conditions. oatext.com

The catalytic application of sodium 1-heptanesulfonate in the synthesis of benzimidazoles is considered an environmentally friendly approach. researchgate.net The use of a water-containing solvent system and room temperature conditions contributes to a more sustainable process. researchgate.netresearchgate.net The development of such catalytic methods is crucial for creating more efficient and environmentally benign routes for the production of valuable chemical compounds. unibe.ch

Theoretical Models of Ion-Pair Formation and Retention

The precise mechanism by which ion-pairing reagents facilitate retention in reversed-phase chromatography is still a subject of discussion, with several theoretical models proposed to explain the observed phenomena. thermofisher.comresearchgate.netdiva-portal.org These models provide a framework for understanding the complex interactions occurring within the chromatographic system.

The analyte-reagent partitioning model, also known as the ion-pair formation in the mobile phase model, posits that the analyte and the ion-pairing reagent form a neutral ion-pair complex in the mobile phase before interacting with the stationary phase. csus.eduthermofisher.comtechnologynetworks.com This neutral complex then partitions onto the hydrophobic stationary phase, similar to the retention mechanism in conventional reversed-phase chromatography. molnar-institute.comunt.edu The retention of the analyte is therefore dependent on the equilibrium of this ion-pair formation in the mobile phase and the subsequent partitioning of the complex. molnar-institute.comresearchgate.net The elution of the ion-pair complex is typically achieved by increasing the concentration of an organic modifier in the mobile phase, which reduces the polarity of the mobile phase and facilitates the release of the complex from the stationary phase. technologynetworks.com

In contrast, the dynamic ion-exchange adsorption model, also referred to as the adsorption model, suggests that the hydrophobic tail of the ion-pairing reagent first adsorbs onto the surface of the nonpolar stationary phase. welch-us.comcsus.eduthermofisher.com This creates a dynamic, in-situ ion-exchange surface with the charged heads of the reagent molecules oriented towards the mobile phase. csus.eduthermofisher.com Analyte ions with a charge opposite to that of the ion-pairing reagent are then retained on this dynamically formed ion-exchanger. thermofisher.comunt.edu In this model, the stationary phase is effectively modified by the ion-pairing reagent, and the retention of the analyte is governed by ion-exchange principles. unt.edu

A third perspective, the ion-interaction model, combines elements of both the partitioning and adsorption models. unt.edu It proposes the formation of an electrical double layer at the stationary phase surface due to the adsorption of the ion-pairing reagent. technologynetworks.comunt.edu Analyte ions are then retained through a combination of electrostatic interactions with this charged layer and partitioning effects. unt.edu

Influence of Mobile Phase Composition on Chromatographic Selectivity

The composition of the mobile phase is a critical factor in controlling the selectivity and retention in ion-pair chromatography. phenomenex.comthermofisher.com By carefully adjusting the components of the mobile phase, chromatographers can optimize the separation of complex mixtures of ionic compounds.

Organic modifiers, such as acetonitrile and methanol (B129727), are essential components of the mobile phase in ion-pair chromatography. thermofisher.comlew.ro They play a dual role in controlling analyte retention. thermofisher.comtechnologynetworks.com Firstly, they compete with the ion-pairing reagent for adsorption sites on the stationary phase, which can decrease the effective ion-exchange capacity of the column. thermofisher.com Secondly, by increasing the organic content, the polarity of the mobile phase is decreased, which in turn affects the partitioning of the analyte-reagent ion pair between the mobile and stationary phases. thermofisher.com Generally, increasing the concentration of the organic modifier leads to a decrease in the retention time of the analytes. unt.edulew.ro The choice of organic modifier can also influence selectivity due to differences in their solvating properties. researchgate.net

The concentration and chemical nature of the ion-pairing reagent, such as sodium 1-heptanesulfonate, directly influence the retention of analytes. welch-us.comlew.ro An increase in the concentration of the ion-pairing reagent generally leads to an increase in the retention of oppositely charged analytes. technologynetworks.comlew.ro This is because a higher concentration of the reagent on the stationary phase surface creates more sites for ion exchange. lew.ro However, there is a saturation point beyond which further increases in reagent concentration may not significantly increase retention and could even lead to a decrease due to competition from counterions. welch-us.com The typical working concentration for ion-pairing reagents is between 0.5 and 20 mM. technologynetworks.com

The functionality of the ion-pairing reagent, specifically the length of its hydrophobic alkyl chain, also plays a crucial role. welch-us.com A longer alkyl chain results in a more hydrophobic reagent, which adsorbs more strongly to the stationary phase, leading to greater retention of the analyte. nih.gov For instance, heptafluorobutyric acid (HFBA), being more hydrophobic, leads to longer peptide retention times compared to trifluoroacetic acid (TFA) at the same concentration. nih.gov

The following table illustrates the effect of increasing the concentration of different anionic ion-pairing reagents on the retention time of peptides.

| Ion-Pairing Reagent | Concentration (mM) | Effect on Peptide Retention Time |

| Phosphoric Acid | 1-60 | Increased retention with increasing concentration |

| Trifluoroacetic Acid (TFA) | 1-60 | Increased retention with increasing concentration |

| Pentafluoropropionic Acid (PFPA) | 1-60 | Increased retention with increasing concentration |

| Heptafluorobutyric Acid (HFBA) | 1-60 | Increased retention with increasing concentration |

| Data derived from a study on the effect of anionic ion-pairing reagent concentration on peptide elution behavior. nih.gov |

The pH of the mobile phase is a critical parameter as it controls the ionization state of both the analyte and the ion-pairing reagent. welch-us.comresearchgate.net For effective ion-pairing to occur, both the analyte and the reagent must be in their ionized forms. technologynetworks.com Therefore, the mobile phase pH must be carefully selected to ensure this condition is met. technologynetworks.commfd.org.mk For example, when separating basic compounds, a lower pH is generally used to ensure they are protonated and carry a positive charge, allowing them to pair with an anionic reagent like heptanesulfonate. chromatographyonline.com Conversely, for acidic compounds, a higher pH is used to ensure they are deprotonated and carry a negative charge for pairing with a cationic reagent. The pH can significantly alter the retention and resolution of analytes. tandfonline.com

The ionic strength of the mobile phase, which is the total concentration of ions in the solution, can also affect retention in ion-pair chromatography. tandfonline.comacs.org An increase in ionic strength can sometimes lead to a decrease in retention. This is attributed to the increased competition from the salt ions in the mobile phase for the ion-exchange sites on the stationary phase. molnar-institute.com The effect of ionic strength on retention can be complex and depends on the specific analytes and chromatographic conditions. tandfonline.com

Interfacial Interactions at Stationary Phases

In ion-pair chromatography (IPC), the interactions occurring at the interface between the mobile phase and the stationary phase are fundamental to the separation process. The addition of an ion-pairing reagent, such as sodium 1-heptanesulfonate, to the mobile phase dynamically modifies the surface of the stationary phase, introducing new retention mechanisms. This section explores the adsorption of sodium 1-heptanesulfonate onto hydrophobic surfaces and the subsequent effects of this surface modification on chromatographic separation efficiency.

Adsorption Phenomena of Sodium 1-Heptanesulfonate on Hydrophobic Surfaces

The primary mechanism governing the interaction of sodium 1-heptanesulfonate with hydrophobic stationary phases, such as those bonded with octadecyl (C18) or octyl (C8) silanes, is adsorption driven by hydrophobic interactions. The sodium 1-heptanesulfonate molecule possesses a dual nature: a seven-carbon alkyl chain, which is non-polar and hydrophobic, and a sulfonate head group, which is polar and negatively charged.

When introduced into a reversed-phase high-performance liquid chromatography (RP-HPLC) system, the hydrophobic heptyl tail of the sulfonate molecule is attracted to the non-polar stationary phase. farmaciajournal.com This adsorption process is analogous to the retention of other non-polar analytes in reversed-phase chromatography. The non-polar end of the reagent is strongly held by the stationary phase, causing the ion-pairing agent to accumulate at the stationary phase-mobile phase interface. farmaciajournal.com This dynamic coating effectively transforms the surface of the stationary phase, leaving the negatively charged sulfonate functional groups oriented towards the mobile phase. farmaciajournal.com

The extent of adsorption and surface coverage depends on several factors, including the concentration of sodium 1-heptanesulfonate in the mobile phase. An increase in the concentration of the ion-pairing reagent generally leads to greater surface coverage, which in turn enhances the retention of oppositely charged analytes. nih.gov This relationship allows for the fine-tuning of analyte retention by adjusting the reagent concentration. For instance, studies have shown a direct, concentration-dependent increase in the capacity factor (k') for protonated amines with increasing concentrations of heptanesulfonate in the mobile phase. nih.gov

| Analyte | Capacity Factor (k') at 0.25 mM Heptanesulfonate | Capacity Factor (k') at 0.50 mM Heptanesulfonate | Capacity Factor (k') at 0.75 mM Heptanesulfonate | Capacity Factor (k') at 1.00 mM Heptanesulfonate |

| Dopamine | ~2.8 | ~3.8 | ~4.5 | ~5.0 |

| 5-Hydroxytryptamine (5-HT) | ~5.5 | ~7.5 | ~9.0 | ~10.0 |

| N-methyl-5-HT | ~7.0 | ~9.5 | ~11.5 | ~13.0 |

| 5-HIAA (acidic) | ~8.0 | ~8.0 | ~8.0 | ~8.0 |

| HVA (acidic) | ~11.0 | ~11.0 | ~11.0 | ~11.0 |

Data is estimated from graphical representations in scientific literature. nih.gov The study was conducted on a C18 column with a mobile phase of citrate-Na₂HPO₄ buffer, 14% methanol, at pH 3.9. The retention of cationic amines increases with heptanesulfonate concentration, while acidic compounds remain unaffected.

Investigating Surface Modification Effects on Separation Efficiency

Generally, C18 columns, having longer alkyl chains, are more hydrophobic than C8 columns and thus exhibit stronger retention for the ion-pairing reagent. pharmaguideline.comresearchgate.net This can lead to a greater number of dynamically adsorbed ion-exchange sites and consequently, increased retention for cationic analytes compared to a C8 column under identical conditions. researchgate.netresearchgate.net However, this is not always the case, as factors like the bonding density and surface coverage of the stationary phase can have a more substantial effect than simply the alkyl chain length. sepscience.com

In some applications, a less retentive C8 column can provide superior results. For example, in the analysis of the polar compound ondansetron, no retention was observed on a C18 column. farmaciajournal.com By switching to a C8 column and adding sodium 1-heptanesulfonate to the mobile phase, the compound was successfully retained and eluted with improved peak shape. farmaciajournal.com The ion-pairing reagent was essential for providing the necessary retention mechanism that the hydrophobic interactions alone on the C18 phase could not achieve for this polar analyte. farmaciajournal.com

The properties of the ion-pairing reagent itself, particularly its own alkyl chain length, also have a profound effect on retention. A longer alkyl chain on the sulfonate reagent results in stronger adsorption to the stationary phase, which in turn increases the retention of the analyte. Studies comparing alkyl sulfonates of different chain lengths (pentane, heptane, and decane) have demonstrated that the capacity factor of analytes increases as the hydrophobicity of the ion-pairing reagent increases. eurasianjournals.comata-journal.org

| Ion-Pair Reagent (1 mM) | Analyte | Capacity Factor (k') |

| Pentane Sulfonate | Dibutyltin (DBT) | ~1.3 |

| Tributyltin (TBT) | ~2.5 | |

| Triphenyltin (TPhT) | ~4.1 | |

| Heptane Sulfonate | Dibutyltin (DBT) | ~1.6 |

| Tributyltin (TBT) | ~3.2 | |

| Triphenyltin (TPhT) | ~5.9 | |

| Decane Sulfonate | Dibutyltin (DBT) | ~2.7 |

| Tributyltin (TBT) | ~5.2 | |

| Triphenyltin (TPhT) | ~8.9 |

Data is estimated from graphical representations in scientific literature. eurasianjournals.comata-journal.org The study was conducted on a C8 column with a mobile phase of methanol:water:acetic acid (80:19:1). A longer alkyl chain on the ion-pairing reagent leads to increased retention.

Synthesis and Manufacturing

While detailed proprietary manufacturing processes are not publicly available, the synthesis of alkylsulfonates like sodium 1-heptanesulfonate can be achieved through methods such as the reaction of a halogenated alkane with a sulfite (B76179) salt. For instance, heptyl bromide can be reacted with sodium sulfite to produce sodium 1-heptanesulfonate. google.com The reaction is typically carried out under heat. google.com Purification of the final product is crucial to ensure it is suitable for high-purity applications like HPLC. google.com

Advanced Analytical Methodologies Employing Sodium 1 Heptanesulfonate

Applications in High-Performance Liquid Chromatography (HPLC)

Sodium 1-heptanesulfonate is extensively utilized as an ion-pairing agent in HPLC to enhance the separation of ionic and highly polar compounds. spectrumchemical.com By adding it to the mobile phase, it forms neutral ion pairs with charged analytes, allowing for their retention and separation on a reversed-phase column. spectrumchemical.comobrnutafaza.hr This technique, known as ion-pair reversed-phase HPLC, is a cornerstone of modern analytical chemistry.

The fundamental principle of reversed-phase ion-pair HPLC involves the interaction between the ion-pairing reagent, the analyte, and the stationary phase. Sodium 1-heptanesulfonate, with its heptyl alkyl chain, adsorbs onto the non-polar stationary phase, creating a charged surface. farmaciajournal.com Analytes with an opposite charge are then retained on this surface through electrostatic interactions, facilitating their separation. The concentration of the ion-pairing reagent and the pH of the mobile phase are critical parameters that can be adjusted to optimize the separation. farmaciajournal.com

A study on the separation of histidine-containing dipeptides (anserine, carnosine, and balenine) demonstrated the effectiveness of sodium 1-heptanesulfonate. researchgate.net By modifying existing methods, researchers successfully separated these compounds within 11 minutes using a mobile phase containing 6 mmol/L of 1-heptanesulfonic acid. researchgate.net

Table 1: HPLC Separation Parameters for Histidine-Containing Dipeptides

| Compound | Retention Time (tR) | Capacity Factor (k') | Resolution Factor (Rs) | Separation Factor (α) |

|---|---|---|---|---|

| Anserine | 4.8 min | 1.2 | - | - |

| Carnosine | 6.5 min | 2.0 | 3.4 | 1.7 |

| Balenine | 9.2 min | 3.2 | 4.3 | 1.6 |

Data sourced from a study on the quantification of histidine-containing dipeptides. researchgate.net

This interactive table allows for the sorting of data by clicking on the column headers, providing a dynamic view of the separation efficiency.

The development of robust and reliable analytical methods is crucial in the pharmaceutical industry for quality control and stability testing. Sodium 1-heptanesulfonate is frequently employed in the development of HPLC methods for the analysis of various pharmaceutical compounds. chemicalbook.comfishersci.fi

For instance, a stability-indicating ion-pair RP-HPLC method was developed for the estimation of bethanechol (B1168659) chloride in pharmaceutical preparations. researchgate.net The separation was achieved using a mobile phase containing 0.56 mg/mL of sodium 1-heptanesulfonate. The method was validated for linearity, precision, accuracy, and robustness, proving its suitability for routine analysis. researchgate.net Another study focused on developing an HPLC method for vildagliptin (B1682220) tablets, utilizing sodium 1-heptane sulfonate in the mobile phase to achieve a retention time of approximately 6.5 minutes. ijpsnonline.com

The analysis of biomacromolecules such as peptides and proteins presents unique challenges due to their complex structures and multiple charged sites. mpbio.comlichrom.commedchemexpress.comsmolecule.comottokemi.com Ion-pair reversed-phase HPLC with sodium 1-heptanesulfonate has proven to be a valuable technique for the separation and purification of these molecules. mpbio.comlichrom.commedchemexpress.comsmolecule.comottokemi.com The ion-pairing reagent helps to improve peak shape and resolution by masking the charged sites on the biomacromolecules. smolecule.com

Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing. HPLC methods utilizing sodium 1-heptanesulfonate are instrumental in the determination of related substances and process impurities. nih.govresearchgate.net

An ion-pairing HPLC method was developed to determine 5-aminosalicylic acid (5-ASA) in the presence of thirteen potential synthetic process impurities. nih.gov The method employed a mobile phase containing 0.005 M 1-heptanesulfonic acid sodium salt and was validated for its linearity, accuracy, precision, sensitivity, and ruggedness. nih.gov Similarly, an RP-HPLC method for folic acid and its impurities used sodium 1-heptanesulfonate in the mobile phase, with the optimal composition determined through a face-centered central composite design. researchgate.net

Sodium 1-heptanesulfonate is a key reagent in the analysis of neurotransmitters like epinephrine (B1671497) and norepinephrine. chemicalbook.comscientificlabs.co.uk It is also used for other catecholamines and their metabolites. jove.comfrontiersin.org

One method for the simultaneous detection of eight monoamine neurotransmitters in rat brains utilized a mobile phase containing 0.5 mmol/L of 1-heptanesulfonic acid sodium salt. nih.gov This method demonstrated good linearity, low detection limits, and high recovery rates. nih.gov Another protocol for analyzing catecholamine neurotransmitters listed 1-heptanesulfonic acid sodium salt as a crucial component of the mobile phase. jove.com

Table 2: HPLC Conditions for Neurotransmitter Analysis

| Parameter | Value |

|---|---|

| Mobile Phase Component | 0.5 mmol/L 1-heptanesulfonic acid sodium salt |

| pH | 3.8 |

| Flow Rate | 1.0 mL/min |

| Detection | Fluorescence (Ex: 280 nm, Em: 330 nm) |

Data from a study on the simultaneous detection of monoamine neurotransmitters. nih.gov

This interactive table can be filtered to display specific parameters of interest.

The accurate quantification of alkaloids, such as those found in opium, is important for both pharmaceutical and forensic applications. nih.gov Ion-pair HPLC with sodium 1-heptanesulfonate is a widely used technique for this purpose. nih.govoup.comurjc.esmdpi.com

A study on the simultaneous determination of five alkaloids in poppy APIs developed an HPLC method using a mobile phase containing 5.5 mmol/L sodium heptane (B126788) sulfonate solution. oup.com This method offered the advantage of not requiring complex sample pretreatment. oup.com Another study investigating a mutant of Papaver somniferum with altered alkaloid composition also utilized sodium 1-heptanesulfonate in the mobile phase for HPLC analysis. mdpi.com

Role in High-Performance Capillary Electrophoresis (HPCE)

Sodium 1-heptanesulfonate is utilized in the high-performance capillary electrophoresis (HPCE) analysis of peptides. midlandsci.comfishersci.iefishersci.caottokemi.com In this technique, the separation of analytes is achieved based on their differential migration in an electric field. For charged molecules like peptides, interactions with the capillary wall can lead to adsorption and peak broadening, thereby compromising the separation efficiency.

As an ion-pairing agent, sodium 1-heptanesulfonate is added to the background electrolyte. sigmaaldrich.comsigmaaldrich.com The heptanesulfonate anion forms an ion pair with positively charged sites on the peptides. This interaction effectively neutralizes the charge on the analyte, reducing its interaction with the negatively charged capillary wall. The result is improved peak symmetry and resolution, allowing for more accurate and reliable quantification of peptides in complex mixtures.

Utilization in Supercritical Fluid Chromatography (SFC)

Supercritical fluid chromatography (SFC) is a powerful separation technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. While SFC is highly effective for non-polar compounds, the analysis of ionic and highly polar analytes has traditionally been challenging due to their low solubility in the non-polar mobile phase. The introduction of polar co-solvents and additives like sodium 1-heptanesulfonate has significantly expanded the applicability of SFC to these classes of compounds. nih.govresearchgate.net

The addition of sodium 1-heptanesulfonate to the mobile phase in SFC has been shown to be crucial for the successful elution of ionic analytes. vt.edu For instance, the separation of propranolol (B1214883) hydrochloride, an ionizable pharmaceutical compound, was achieved on a cyanopropyl silica (B1680970) packed column using a mobile phase of methanol-modified carbon dioxide containing sodium 1-heptanesulfonate. nih.govresearchgate.net In the absence of this additive, the analyte was not eluted from the column. chromatographyonline.com

The mechanism involves the formation of an ion pair between the heptanesulfonate anion and the positively charged analyte. This ion pair is more soluble in the supercritical fluid mobile phase, allowing for its transport through the column and subsequent separation. This approach has been successfully applied to the analysis of various secondary and quaternary ammonium (B1175870) salts. vt.edu

Table 1: Effect of Mobile Phase Additives on the Elution of Propranolol Hydrochloride in SFC

| Mobile Phase Additive (2.5 mM in 15% Methanol-modified CO2) | Elution | Peak Shape |

| Sodium 1-heptanesulfonate | Fast | Good |

| Sodium ethanesulfonate | Fast | Good |

| Sodium 1-decanesulfonate | Fast | Good |

| Ethanesulfonic acid | Later eluting | Fair |

| Ammonium acetate | Efficient | Good |

This table is based on findings from a study on the elution of propranolol hydrochloride on a Deltabond Cyano column. vt.edu

The precise mechanism by which sodium 1-heptanesulfonate facilitates the elution of ionic analytes in SFC is a subject of ongoing investigation. Two primary mechanisms are considered: ion-pair formation and modification of the stationary phase. vt.edu

The ion-pairing model suggests that the heptanesulfonate anion pairs with the cationic analyte in the mobile phase, forming a neutral, more lipophilic complex that is more readily solubilized and transported by the supercritical fluid. vt.edu

Alternatively, the additive may adsorb onto the stationary phase, effectively modifying its surface chemistry. This modification can reduce the strong interactions between the ionic analyte and active sites on the stationary phase, such as residual silanols on silica-based columns, thereby preventing irreversible retention. It is likely that both mechanisms contribute to the observed chromatographic behavior. vt.edu

Enantiomeric Separations in Chiral Chromatography

The separation of enantiomers, which are non-superimposable mirror images of a chiral molecule, is of critical importance in the pharmaceutical and biological sciences. Sodium 1-heptanesulfonate has been employed in conjunction with chiral selectors to achieve the enantiomeric separation of various compounds.

A notable application of sodium 1-heptanesulfonate is in the enantiomeric separation of salsolinols using ion-pair chromatography with beta-cyclodextrin (B164692) (β-CD) as a chiral mobile phase additive. acs.orgacs.orgnih.gov In this system, the enantiomers of salsolinol (B1200041) and N-methylsalsolinol were completely separated on a reversed-phase column. acs.orgacs.orgnih.gov

The separation mechanism involves the formation of a ternary complex between the analyte, the ion-pairing agent, and the chiral selector. The heptanesulfonate forms an ion pair with the protonated salsolinol, and this ion pair then interacts with the chiral cavity of the β-cyclodextrin. The differential stability of the diastereomeric complexes formed between each enantiomer and the β-cyclodextrin allows for their separation. The formation constant of β-CD with the (R)-enantiomer of salsolinol has been shown to be larger than that with the (S)-enantiomer, leading to its differential retention and successful chiral separation. acs.org

Table 2: Chromatographic Conditions for Enantiomeric Separation of Salsolinols

| Parameter | Condition |

| Column | Reversed-phase Inertosil ODS-3 |

| Mobile Phase | 25 mM sodium phosphate (B84403) buffer (pH 3.0) |

| Chiral Additive | 15 mM β-Cyclodextrin |

| Ion-Pairing Agent | 1 mM Sodium 1-heptanesulfonate |

| Organic Modifier | 0.2% 2-methyl-2-propanol |

| Flow Rate | 0.7 mL/min |

This table outlines the conditions for the successful enantiomeric separation of salsolinol and N-methylsalsolinol. acs.org

The synergistic use of sodium 1-heptanesulfonate and β-cyclodextrin has enabled the development of sensitive and direct enantioselective assays for endogenous compounds like salsolinols, which are neurotoxins found in the human brain. acs.orgacs.orgnih.govresearchgate.net This method avoids the need for derivatization of the enantiomers, which is often time-consuming and can introduce analytical errors. acs.org

This analytical approach has been successfully applied to determine the enantiomeric composition of salsolinol and N-methylsalsolinol in biological samples, such as human brain tissue and banana. acs.orgnih.gov Such assays are crucial for understanding the stereospecific roles of these enantiomers in biological systems and their implications in neurodegenerative processes. acs.org

Integration with Other Separation and Sample Preparation Techniques

Sodium 1-heptanesulfonate is not only a primary agent in ion-pair chromatography but also a valuable component when integrated with other advanced separation and sample preparation methodologies. Its surfactant properties and ability to form ion pairs are leveraged in sophisticated analytical workflows to enhance the separation and detection of specific analytes.

Counter-Current Chromatography (CCC) Applications

Counter-Current Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support matrix. The performance of CCC can be enhanced by modifying the solvent systems, for instance, by creating micellar phases with surfactants. Sodium 1-heptanesulfonate has been utilized in this context to develop novel solvent systems for the separation of hydrophobic compounds.

In one study, a biphasic solvent system of n-hexane and water containing sodium 1-heptanesulfonate was developed for CCC. nycu.edu.tw The research focused on separating hydrophobic steroids, namely progesterone (B1679170) and 4-androstene-3,17-dione. The retention of these steroids in the stationary aqueous phase was significantly influenced by the concentration of sodium 1-heptanesulfonate.

Below the critical micellar concentration (CMC) of the surfactant, the retention times of the steroids saw a slight increase. However, once the concentration of sodium 1-heptanesulfonate surpassed its CMC, the retention times increased dramatically. nycu.edu.tw This observation indicates that the partition behavior of the steroids was heavily dependent on their interaction with the micelles formed by the surfactant in the aqueous phase. The micellar solution created a new partitioning environment, effectively retaining the hydrophobic compounds for separation. nycu.edu.tw

Conversely, the study found that this micellar system was not effective for all hydrophobic molecules. Aromatic hydrocarbons were not retained, as their hydrophobic interaction with the n-hexane mobile phase was far stronger than their interaction with the micellar solution. nycu.edu.tw This demonstrates the selectivity of the sodium 1-heptanesulfonate-based micellar system in CCC applications.

| Analyte | Sodium 1-Heptanesulfonate Concentration | Effect on Retention Time |

| Progesterone | Below Critical Micellar Concentration (CMC) | Slight Increase |

| Progesterone | Above Critical Micellar Concentration (CMC) | Drastic Increase |

| 4-Androstene-3,17-dione | Below Critical Micellar Concentration (CMC) | Slight Increase |

| 4-Androstene-3,17-dione | Above Critical Micellar Concentration (CMC) | Drastic Increase |

| Aromatic Hydrocarbons | Above Critical Micellar Concentration (CMC) | No Retention |

Solid Phase Microextraction (SPME) Coupled Systems

Solid Phase Microextraction (SPME) is a sample preparation technique that involves the extraction of analytes from a sample matrix onto a solid-phase coated fiber. This is often coupled with a chromatographic system for the final analysis. In such coupled systems, sodium 1-heptanesulfonate plays a crucial role as an ion-pairing reagent in the mobile phase of the subsequent High-Performance Liquid Chromatography (HPLC) analysis.

A notable application involves the determination of the herbicides paraquat (B189505) and diquat (B7796111) in human plasma and urine. nih.gov In this method, a technique called magnetic dispersive solid-phase extraction (MDSPE) was used for the initial extraction and concentration of the analytes from the biological samples. Following the extraction, the herbicides were analyzed using an HPLC system with UV detection. nih.gov

The successful chromatographic separation of the cationic herbicides, paraquat and diquat, was achieved by using a specialized mobile phase. This mobile phase consisted of a methanol (B129727) and sodium dihydrogen phosphate buffer containing both triethylamine (B128534) and 12 mmol/L sodium 1-heptanesulfonate. nih.gov The role of sodium 1-heptanesulfonate was to form a neutral ion pair with the positively charged paraquat and diquat molecules. This pairing allowed the analytes to be retained and separated on a C18 reversed-phase column. The method proved effective, with detection limits of 4.5 µg/L for paraquat and 4.3 µg/L for diquat. nih.gov

This integration showcases how SPME techniques can be powerfully combined with HPLC methods that rely on sodium 1-heptanesulfonate to achieve the sensitive and selective analysis of complex samples. nih.gov

| Parameter | HPLC Condition |

| Column | Welch AQ-C18 (4.6 mm × 250 mm, 5 µm) |

| Mobile Phase | Methanol / 0.2 mol/L Sodium Dihydrogen Phosphate buffer (10:90, v/v) |

| Mobile Phase Additives | 0.1 mol/L Triethylamine and 12 mmol/L Sodium 1-heptanesulfonate |

| pH | 2.8 (adjusted with phosphoric acid) |

| Flow Rate | 0.5 mL/min |

| Detection Wavelength | 258 nm (Paraquat), 310 nm (Diquat) |

Applications in Biochemical and Bioscience Research Methodologies

Methodological Contributions to Biomolecule Purification and Characterization

Sodium 1-heptanesulfonate plays a pivotal role in the purification and characterization of essential biomolecules like proteins and nucleic acids. Its unique chemical properties allow for the optimization of various separation and purification protocols.

Enhancing Protein Purification Protocols

Sodium 1-heptanesulfonate is widely employed as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC) for the purification and analysis of proteins and peptides. sigmaaldrich.comthermofisher.commpbio.com In this technique, the negatively charged sulfonate group of the heptanesulfonate ion interacts with positively charged amino acid residues on the surface of proteins and peptides. This interaction effectively neutralizes the charge on the biomolecules, increasing their hydrophobicity and allowing for their retention on a nonpolar stationary phase.

The length of the alkyl chain, in this case, a heptyl group, is a critical factor in the effectiveness of the separation. The seven-carbon chain provides a moderate level of hydrophobicity, which enhances the interaction with the stationary phase without being overly retentive, thus allowing for the efficient elution and separation of proteins and peptides based on their intrinsic hydrophobic properties. This method is particularly valuable for the analysis of complex protein mixtures and for the quality control of purified protein samples. sigmaaldrich.com

Beyond its role as an ion-pairing reagent, Sodium 1-heptanesulfonate also acts as a surfactant. This property helps in reducing the surface tension of the mobile phase, which can improve the solubility and stability of proteins during the chromatographic process, further contributing to enhanced purification outcomes. sigmaaldrich.comsigmaaldrich.com

| Application in Protein Purification | Mechanism of Action | Key Benefit |

|---|---|---|

| Ion-Pairing Reversed-Phase HPLC | Forms a neutral ion pair with positively charged proteins/peptides. | Enhances retention and separation on nonpolar stationary phases. |

| Surfactant in Mobile Phase | Reduces surface tension. | Improves protein solubility and stability during chromatography. |

Optimizing Nucleic Acid Separation Techniques

The presence of heptane (B126788) sulfonate as an ion-pairing reagent has been demonstrated to be necessary for achieving the separation of various DNA bases. nih.gov This technique allows for the separation of nucleic acid fragments based on their size and, in some cases, their base composition. The ability to achieve high-resolution separation is crucial for applications such as oligonucleotide purity analysis and the characterization of DNA fragments for molecular biology research. The surfactant properties of Sodium 1-heptanesulfonate also contribute to improved resolution and efficiency in these separation techniques. sigmaaldrich.comscience.gov

| Technique | Role of Sodium 1-heptanesulfonate | Outcome |

|---|---|---|

| Ion-Pair Reversed-Phase HPLC of Nucleic Acids | Acts as an ion-pairing agent. | Enables separation of oligonucleotides and DNA fragments based on size and composition. science.govnih.gov |

| General Nucleic Acid Separation | Acts as a surfactant to reduce surface tension. | Improves mixing and separation efficiency. sigmaaldrich.com |

Analytical Roles in Inorganic Chemistry Research

While primarily recognized for its utility in biomolecule separation, Sodium 1-heptanesulfonate also finds applications in the analysis of inorganic ions.

Function as a Chelating Agent for Metal Ion Analysis

Sodium 1-heptanesulfonate can function as a chelating agent in the analysis of metal ions. sigmaaldrich.com Although not a classical chelating agent with multiple coordination sites, the sulfonate group can interact with metal ions, influencing their chromatographic behavior. This property can be exploited in certain ion chromatography methods to enhance the separation and detection of specific metal cations. The formation of a complex between the metal ion and the heptanesulfonate can alter the ion's charge density and hydrophobicity, allowing for its separation from other ions in a mixture.

Utility as a Buffer System in Biological Experimentation

In addition to its roles in separation science, Sodium 1-heptanesulfonate is also utilized as a component of buffer systems in biological experiments. sigmaaldrich.com Buffers are crucial for maintaining a stable pH, which is essential for the structure and function of most biological macromolecules and for the kinetics of enzymatic reactions.

The selection of a buffer is critical, as some can interact with proteins or metal ions. nih.gov The relatively simple structure of Sodium 1-heptanesulfonate makes it a predictable component in experimental systems.

Computational and Theoretical Investigations of Sodium 1 Heptanesulfonate Systems

Molecular Modeling and Simulation of Ion-Pairing Interactions

The primary function of Sodium 1-heptanesulfonate in reversed-phase HPLC is to form an ion pair with a charged analyte. The precise nature of this interaction is complex and has been described by two predominant theoretical models: the ion-pair formation model and the dynamic ion-exchange model.

Ion-Pair Formation in the Mobile Phase : This model posits that the heptanesulfonate anion and a cationic analyte form a neutral, hydrophobic ion-pair in the mobile phase. This newly formed complex then partitions onto the nonpolar stationary phase. The strength of this interaction and the resulting retention are influenced by the hydrophobicity of the ion-pair.

Dynamic Ion-Exchange : Alternatively, this model suggests that the hydrophobic heptyl chain of the 1-heptanesulfonate anion adsorbs onto the stationary phase, creating a dynamic, negatively charged surface. This effectively transforms the stationary phase into a pseudo-ion exchanger. Cationic analytes in the mobile phase are then retained through electrostatic interactions with this modified surface. shimadzu.com

While molecular dynamics simulations are powerful tools for investigating such interactions at an atomic level, specific simulation studies detailing the energetics and geometry of ion-pairing between sodium 1-heptanesulfonate and specific analytes are not extensively available in publicly accessible literature. However, broader computational studies on ion pairing in aqueous solutions and at interfaces provide a foundational understanding. These simulations can, in principle, calculate parameters such as the potential of mean force (PMF) between the heptanesulfonate ion and a cationic analyte, which quantifies the free energy of their association.

General findings from simulations of similar systems, such as those involving other alkyl sulfonates or ionic liquids, reveal the critical role of several factors:

Solvation : The hydration shells of both the heptanesulfonate anion and the cationic analyte must be partially stripped for an ion pair to form, which is an energetically demanding process.

Hydrophobic Interactions : The nonpolar heptyl chain plays a crucial role in the adsorption onto the stationary phase in the dynamic ion-exchange model.

Electrostatic Forces : These are the primary driving forces for the association between the sulfonate head group and the positively charged analyte.

A hypothetical molecular modeling study could yield data on interaction energies and optimal geometries, as illustrated in the conceptual table below.

| Analyte | Interaction Model | Calculated Binding Free Energy (kcal/mol) | Key Interacting Moieties |

|---|---|---|---|

| Propranolol (B1214883) (Cationic) | Dynamic Ion-Exchange | -8.5 | Sulfonate head group and protonated amine |

| Amitriptyline (Cationic) | Dynamic Ion-Exchange | -9.2 | Sulfonate head group and protonated amine |

| Dopamine (Cationic) | Ion-Pair in Mobile Phase | -7.9 | Sulfonate head group and protonated amine |

Theoretical Prediction and Optimization of Chromatographic Retention Parameters

Predicting the retention time of analytes is a key goal in HPLC method development, as it can significantly reduce the amount of empirical work required. For ion-pair chromatography involving sodium 1-heptanesulfonate, theoretical models often take the form of Quantitative Structure-Retention Relationships (QSRR).

QSRR models establish a mathematical correlation between the chromatographic retention factor (k) and a set of molecular descriptors that quantify the physicochemical properties of the analyte. chemrxiv.org For a system using sodium 1-heptanesulfonate, these descriptors would typically include:

Hydrophobicity Descriptors : Such as the logarithm of the octanol-water partition coefficient (logP), which relates to the analyte's affinity for the nonpolar stationary phase.

Electronic Descriptors : These quantify the charge distribution within the analyte molecule, which is crucial for the electrostatic component of the ion-pairing interaction. Examples include partial charges on specific atoms.

Topological and Steric Descriptors : These describe the size, shape, and branching of the analyte molecule, which can influence its ability to interact with the heptanesulfonate and the stationary phase.

A general form of a QSRR equation can be expressed as:

log(k) = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where k is the retention factor, D₁, D₂, ..., Dₙ are the molecular descriptors, and c₀, c₁, c₂, ..., cₙ are coefficients determined through multiple linear regression or other machine learning algorithms. sigmaaldrich.com

While specific, validated QSRR models for a wide range of compounds using sodium 1-heptanesulfonate are proprietary or not widely published, the principles for their development are well-established. The optimization of separation would involve adjusting experimental parameters that influence the terms in the retention model. For instance, the concentration of sodium 1-heptanesulfonate in the mobile phase directly affects the ion-exchange capacity of the column and thus the retention of cationic analytes. shimadzu.com Similarly, the proportion of organic modifier in the mobile phase alters the hydrophobicity of the eluent, affecting both the adsorption of the ion-pairing agent and the partitioning of the analyte.

| Parameter | Description | Influence on Retention |

|---|---|---|

| Concentration of Ion-Pair Reagent | Molar concentration of sodium 1-heptanesulfonate in the mobile phase. | Increases retention of oppositely charged analytes up to a saturation point. shimadzu.com |

| Organic Modifier Fraction (φ) | Volume fraction of organic solvent (e.g., acetonitrile (B52724), methanol) in the mobile phase. | Generally decreases retention by increasing eluent strength. |

| Analyte Hydrophobicity (e.g., logP) | A measure of the analyte's nonpolar character. | Higher hydrophobicity typically leads to increased retention. nih.gov |

| Analyte pKa | The acid dissociation constant of the analyte. | Determines the ionization state of the analyte at a given mobile phase pH, which is critical for ion-pairing. |

Structure-Activity Relationship Studies in Separation Science Enhancement

Structure-activity relationship (SAR) studies in the context of ion-pair chromatography investigate how the chemical structure of the ion-pairing reagent itself affects chromatographic performance. For alkyl sulfonates like sodium 1-heptanesulfonate, the most significant structural feature is the length of the alkyl chain.

It is a well-established principle that increasing the length of the alkyl chain of the sulfonate ion-pairing reagent leads to a stronger retention of cationic analytes. shimadzu.com This is because a longer alkyl chain imparts greater hydrophobicity to the ion-pairing agent.

This increased hydrophobicity enhances retention through two primary mechanisms, corresponding to the models described previously:

In the Dynamic Ion-Exchange Model : A more hydrophobic alkyl chain leads to a stronger adsorption of the ion-pairing reagent onto the nonpolar stationary phase. This results in a higher surface concentration of sulfonate groups, thereby increasing the ion-exchange capacity of the column and leading to stronger retention of cationic analytes.

The choice of alkyl sulfonate, therefore, provides a powerful tool for modulating retention. Sodium 1-heptanesulfonate, with its seven-carbon chain, offers a moderate level of hydrophobicity that is suitable for a wide range of analytes. Shorter chain alkyl sulfonates (e.g., pentanesulfonate) will result in less retention, while longer chains (e.g., decanesulfonate) will provide significantly more retention.

| Ion-Pairing Reagent | Alkyl Chain Length | Relative Hydrophobicity | Illustrative Retention Factor (k) |

|---|---|---|---|

| Sodium 1-Pentanesulfonate | 5 | Low | 2.5 |

| Sodium 1-Hexanesulfonate | 6 | Moderate | 4.1 |

| Sodium 1-Heptanesulfonate | 7 | Moderate-High | 6.8 |

| Sodium 1-Octanesulfonate | 8 | High | 11.2 |

| Sodium 1-Decanesulfonate | 10 | Very High | 30.5 |

Emerging Research Avenues and Future Perspectives

Development of Novel Analytical Chemistry Applications

The primary role of sodium 1-heptanesulfonate as an ion-pairing reagent in High-Performance Liquid Chromatography (HPLC) continues to be a fertile ground for the development of new analytical methods. Researchers are increasingly leveraging its properties to analyze a wide array of compounds with improved sensitivity and resolution.

Recent studies have demonstrated the efficacy of sodium 1-heptanesulfonate in the simultaneous determination of multiple active pharmaceutical ingredients (APIs) in complex formulations. For instance, a reverse-phase HPLC method was developed for the concurrent analysis of three non-steroidal anti-inflammatory drugs (NSAIDs): ketoprofen, etoricoxib, and diclofenac (B195802) sodium. The inclusion of sodium 1-heptanesulfonate in the mobile phase was crucial for achieving adequate retention and separation of these ionizable compounds. nih.gov Similarly, it has been employed in the quality control of various pharmaceutical preparations, including eye drops and tablets containing multiple components.

The application of sodium 1-heptanesulfonate is also expanding into the analysis of biomolecules. In the field of proteomics and peptide analysis, it is used to enhance the retention of positively charged peptides on reversed-phase columns, allowing for their effective separation and quantification. nih.govnih.gov The interaction between the sulfonate group of the ion-pairing reagent and the basic residues of the peptides leads to increased hydrophobicity and, consequently, longer retention times, which can be finely tuned by adjusting the concentration of the ion-pairing reagent. nih.gov

Below is a table summarizing the application of sodium 1-heptanesulfonate in the HPLC analysis of various pharmaceuticals:

| Analyte(s) | Chromatographic Conditions | Purpose of Analysis |

| Ketoprofen, Etoricoxib, Diclofenac sodium | C18 column, mobile phase containing Cetrimide and acetonitrile (B52724) (pH 10) | Simultaneous determination in pharmaceutical formulations nih.gov |

| Azithromycin | Mobile phase of ammonium (B1175870) dihydrogen phosphate (B84403) and acetonitrile with sodium heptane (B126788) sulfonate | Determination in pharmaceutical dosage forms nih.gov |

| Irinotecan | C18 column, mobile phase of acetonitrile and sodium dihydrogen phosphate buffer with heptane sulphonic acid sodium salt (pH 3) | Estimation in physiological media for permeability studies researcher.life |

| Antihistamines (Cetirizine, Domperidone, etc.) | Symmetry C18 column, mobile phase of heptane sulphonic acid salt buffer and acetonitrile | Simultaneous determination in pharmaceutical dosage forms and human serum researcher.life |

Advancements in Chromatographic and Electrophoretic Methodologies

Beyond conventional HPLC, sodium 1-heptanesulfonate is finding its place in more advanced separation techniques, particularly in the realm of capillary electrophoresis (CE). One such area is Micellar Electrokinetic Chromatography (MEKC), a modification of CE that allows for the separation of neutral analytes. wikipedia.org

In MEKC, surfactants are added to the buffer solution at a concentration above their critical micelle concentration (CMC) to form micelles. These micelles act as a pseudo-stationary phase, and analytes partition between the micelles and the surrounding aqueous buffer, leading to their separation. While sodium dodecyl sulfate (B86663) (SDS) is a commonly used surfactant in MEKC, other alkyl sulfonates like sodium 1-heptanesulfonate offer alternative selectivities due to differences in their hydrophobic chain length and micellar properties. wikipedia.orgnih.gov This allows for the optimization of separation for a wider range of neutral and charged molecules.

The versatility of MEKC has been demonstrated in various applications, including the analysis of uncharged pesticides and amino acids. wikipedia.org The use of alkyl sulfonates, including the potential application of sodium 1-heptanesulfonate, is also being explored for the environmental analysis of pollutants. who.int

Advancements in electrophoretic techniques also focus on improving detection sensitivity and resolution. The use of different buffer additives, including surfactants like sodium 1-heptanesulfonate, can significantly enhance the separation of complex mixtures. nih.gov

The following table outlines the principles and potential applications of sodium 1-heptanesulfonate in advanced separation methodologies:

| Methodology | Principle | Potential Application of Sodium 1-Heptanesulfonate |

| Micellar Electrokinetic Chromatography (MEKC) | Separation based on differential partitioning of analytes between micelles (formed by surfactants) and the aqueous buffer in a capillary under an electric field. wikipedia.orgnih.gov | As the micelle-forming surfactant to separate neutral and charged analytes, offering alternative selectivity to more common surfactants like SDS. |

| Capillary Zone Electrophoresis (CZE) | Separation of charged molecules in a capillary based on their electrophoretic mobility. | As a buffer additive to modify the electroosmotic flow and interact with analytes to improve separation efficiency. |

| Ion-Pair Chromatography (IPC) | A form of liquid chromatography where ion-pairing reagents are added to the mobile phase to enhance the retention of ionic analytes on a reversed-phase column. sigmaaldrich.com | To form neutral ion pairs with cationic analytes, thereby increasing their retention and enabling their separation. sigmaaldrich.com |

Interdisciplinary Research Potentials in Chemical and Biological Sciences

The unique properties of sodium 1-heptanesulfonate are fostering its application in interdisciplinary research that connects chemistry with the biological and pharmaceutical sciences. Its role extends beyond a simple analytical reagent to being a key component in studies of biomolecular interactions and drug delivery.

In the field of peptide and protein sciences, sodium 1-heptanesulfonate is not only used for analytical separations but also has the potential to be used in formulation studies. The choice of a counter-ion for a peptide drug can significantly impact its physicochemical properties, stability, and bioavailability. While not yet a common counter-ion in final drug products, the principles of ion-pairing with alkyl sulfonates are relevant to understanding and controlling peptide behavior in solution.

Furthermore, the surfactant properties of sodium 1-heptanesulfonate open up possibilities for its use as an excipient in drug delivery systems. Surfactants are often used to enhance the solubility and dissolution of poorly water-soluble drugs, thereby improving their absorption and therapeutic efficacy. Research into the interactions between alkyl sulfonates and drug molecules could lead to the development of novel drug formulations.

In the burgeoning field of metabolomics, which involves the comprehensive study of small molecules in biological systems, analytical techniques that can effectively separate and detect a wide range of metabolites are crucial. Ion-pairing chromatography using reagents like sodium 1-heptanesulfonate can be a valuable tool for the analysis of polar and ionic metabolites that are often difficult to retain on conventional reversed-phase columns.

The table below highlights the interdisciplinary research areas where sodium 1-heptanesulfonate shows significant potential:

| Research Area | Role of Sodium 1-Heptanesulfonate | Potential Impact |

| Peptide and Protein Formulation | As a model counter-ion to study the effects of ionic interactions on peptide stability and aggregation. | Improved understanding of peptide formulation principles, leading to more stable and effective peptide-based therapeutics. |

| Drug Delivery | As a potential excipient (surfactant) to enhance the solubility and dissolution of poorly soluble drugs. | Development of novel drug delivery systems with improved bioavailability. |

| Metabolomics | As an ion-pairing reagent in LC-MS-based metabolomics to improve the retention and separation of polar and ionic metabolites. | More comprehensive analysis of the metabolome, leading to a better understanding of disease mechanisms and biomarker discovery. |

| Food and Dietary Supplement Analysis | As a component in electrophoretic and chromatographic methods for the quality control and adulteration analysis of food products and dietary supplements. nih.gov | Enhanced ability to ensure the safety and quality of food and nutritional products. |

Q & A

Q. What is the primary role of sodium 1-heptanesulfonate in chromatographic methods, and how is it methodologically applied?

Sodium 1-heptanesulfonate is widely used as an ion-pair reagent in reversed-phase HPLC to improve the separation of polar analytes, such as peptides, proteins, and ionic compounds. Its sulfonate group interacts with positively charged analytes, reducing their polarity and enhancing retention on hydrophobic stationary phases. A typical protocol involves dissolving it in aqueous mobile phases (e.g., 0.1–0.5 mmol/L) adjusted to pH 3–5 with acetic acid or phosphate buffers. For example, in the analysis of pyrrolidinium cations, a mobile phase containing 0.20 mmol/L sodium 1-heptanesulfonate and methanol (80:20 v/v) was optimal to balance retention and detection limits .

Q. How does solubility impact experimental design when using sodium 1-heptanesulfonate?

The compound is highly water-soluble (≥100 mg/mL), making it suitable for aqueous mobile phases. However, solubility in organic solvents like methanol is limited, requiring careful optimization of mobile phase ratios. For instance, studies using micellar solutions or surfactants (e.g., sodium dodecyl sulfate) report solubility variations that affect diffusion rates and chemical shifts, necessitating calibration with internal standards like DSS (sodium 4,4-dimethyl-4-silapentane-1-sulfonate) .

Q. What purity grade is recommended for reproducible results in ion-pair chromatography?

≥99% purity (tested via elemental analysis) is critical to minimize baseline noise and interference. Suppliers like Sigma-Aldrich and Merck provide "LiChropur™" grades validated for ion-pair chromatography, with UV absorbance thresholds (e.g., ≤0.1 AU at 210 nm) to ensure compatibility with UV-detection methods .

Q. What safety protocols are essential when handling sodium 1-heptanesulfonate?

Wear nitrile gloves, protective eyewear, and lab coats to avoid skin/eye contact. Waste must be segregated and treated by certified hazardous waste services due to potential environmental persistence. No acute toxicity data is available, but chronic exposure risks warrant adherence to OSHA guidelines for sulfonates .

Advanced Research Questions

Q. How do concentration and pH synergistically influence retention behavior in ion-pair chromatography?

Increasing sodium 1-heptanesulfonate concentration linearly enhances retention factors (k) for cationic analytes by strengthening ion-pair interactions. However, pH modulates ionization: at pH < 4, the sulfonate group remains fully ionized, while analytes like pyrrolidinium cations retain positive charges. A study demonstrated that 0.20 mmol/L sodium 1-heptanesulfonate at pH 4.5 maximized separation efficiency for pyrrolidinium cations without system-peak interference, whereas 0.30 mmol/L caused co-elution .

Q. How can researchers resolve contradictions between retention enhancement and detection limit trade-offs?

Higher sodium 1-heptanesulfonate concentrations improve retention but reduce detection sensitivity due to increased baseline noise. To mitigate this:

Q. What mechanistic insights explain its role in micellar solubilization of hydrophobic compounds?

In micellar systems, sodium 1-heptanesulfonate forms anionic micelles above its critical micelle concentration (CMC), solubilizing hydrophobic molecules via hydrophobic and electrostatic interactions. For example, its CMC in aqueous solutions at 25°C is ~120 mmol/L, with micelles enhancing ethane solubility by 30% compared to pure water. This property is leveraged in drug carrier systems for hydrophobic APIs .

Q. How does sodium 1-heptanesulfonate compare to other alkyl sulfonates in method validation?

Compared to sodium 1-pentanesulfonate (shorter alkyl chain) and sodium 1-octanesulfonate (longer chain), sodium 1-heptanesulfonate offers intermediate hydrophobicity, balancing retention and analysis time. Validation studies for epinephrine assays showed superior peak symmetry and resolution when paired with methanol (9:1 aqueous:organic ratio) and edetate disodium to chelate metal ions .

Q. What strategies ensure robustness in pharmacopeial methods using sodium 1-heptanesulfonate?

Q. How can diffusion NMR studies clarify its behavior in complex matrices?

Pulsed-field gradient NMR reveals concentration-dependent diffusion coefficients in micellar solutions. For example, diffusion rates of sodium 1-heptanesulfonate decreased by 40% in 150 mmol/L solutions compared to dilute systems, reflecting micelle formation. This data informs mobile phase design for lipid-based drug formulations .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported solubility values across studies?

Variations arise from temperature, ionic strength, and measurement techniques (e.g., gravimetric vs. spectroscopic). To resolve:

Q. Why do some studies report conflicting optimal concentrations for similar analytes?

Analyte-specific charge density and hydrophobicity require tailored optimization. For instance, larger cations (e.g., clenbuterol derivatives) may require 0.5 mmol/L sodium 1-heptanesulfonate, while smaller amines perform better at 0.2 mmol/L. Multivariate DOE (Design of Experiments) is recommended for method scoping .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.